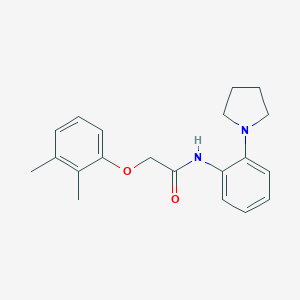![molecular formula C23H17ClN2O3 B243850 N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243850.png)
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide, also known as MN-24, is a synthetic cannabinoid that belongs to the naphthoylindole family. It was first synthesized by a team of researchers at Pfizer in 2009. Since then, MN-24 has gained popularity among researchers due to its potential applications in scientific research.
Mecanismo De Acción
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide acts as a partial agonist at both CB1 and CB2 receptors. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide also has anti-inflammatory properties, which may make it useful in treating conditions such as arthritis and multiple sclerosis.
Biochemical and Physiological Effects:
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has also been shown to affect memory and learning, as well as alter mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for long periods of time. However, N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has not been extensively studied in humans, and its effects on the body are not well understood.
Direcciones Futuras
There are several potential future directions for research involving N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. One area of interest is its potential therapeutic applications, particularly in the treatment of conditions such as arthritis and multiple sclerosis. N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide may also have potential applications in the treatment of addiction, as it has been shown to have anti-addictive properties. Additionally, further research is needed to fully understand the effects of N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide on the body and its potential side effects.
Métodos De Síntesis
The synthesis of N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide involves the reaction between 5-chloronaphthalene-1-carboxylic acid and 2-amino-4-methylphenol in the presence of thionyl chloride. The resulting intermediate is then reacted with furfurylamine to yield N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been primarily used in scientific research as a synthetic cannabinoid receptor agonist. It has been shown to bind to both CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. N-{4-[(5-chloro-1-naphthoyl)amino]-2-methylphenyl}-2-furamide has been used to study the effects of cannabinoids on these receptors, as well as their potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H17ClN2O3 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
N-[4-[(5-chloronaphthalene-1-carbonyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O3/c1-14-13-15(10-11-20(14)26-23(28)21-9-4-12-29-21)25-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,27)(H,26,28) |
Clave InChI |
DJVTZRNSTVRITG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4 |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![2,5-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243783.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
![2-methoxy-3-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B243790.png)
![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B243792.png)